Tlr7/8-IN-1
Description
Structural Biology of TLR7/8 Signaling Complexes
TLR7 and TLR8 are type I transmembrane proteins belonging to the Toll-like receptor family, characterized by leucine-rich repeat (LRR) extracellular domains and cytoplasmic Toll/interleukin-1 receptor (TIR) domains. Structurally, TLR7/8 form homodimers upon ligand binding, triggering downstream signaling via MyD88-dependent pathways. Cryo-electron microscopy studies reveal that TLR8 exists in a pre-dimerized state stabilized by zinc ions, which is essential for ligand recognition and signaling. TLR7/8-IN-1, a quinoline-derived small molecule, binds to the dimer interface of TLR8, locking it in an inactive conformation and preventing ssRNA-induced activation.
Key Structural Features:
- LRR Domain : Mediates ligand recognition through conserved residues (e.g., Phe305 in TLR8) that interact with uridine-rich ssRNA.
- TIR Domain : Recruits adaptor proteins like MyD88 to initiate NF-κB and IRF7 signaling.
- Zinc-Binding Site : Critical for maintaining TLR8’s resting state; disruption enhances receptor activation.
Evolutionary Conservation Across Mammalian Species
TLR7 and TLR8 exhibit remarkable evolutionary conservation, with orthologs identified in mammals, birds, and fish. In humans and mice, TLR7 and TLR8 share 80% amino acid identity, though functional differences exist: murine TLR8 is poorly responsive to synthetic ligands compared to human TLR8. This divergence complicates translational research but highlights the receptor’s adaptive significance in pathogen defense. This compound demonstrates cross-species efficacy, inhibiting human and murine TLR7 with half-maximal inhibitory concentrations (IC50) of 12 nM and 18 nM, respectively.
Endosomal Localization and Ligand Recognition Mechanisms
TLR7/8 reside in endosomal compartments, where they sense viral ssRNA and self-RNA from damaged cells. Acidic pH conditions in endosomes facilitate ligand binding and receptor activation. This compound exploits this localization by accumulating in lysosomes, where it competitively blocks ligand-receptor interactions.
Ligand Recognition Dynamics:
Properties
IUPAC Name |
(3S)-N-[4-[[5-(1,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)-3-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]methyl]-1-bicyclo[2.2.2]octanyl]morpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N8O2/c1-19-14-25(21-15-31-35(3)26(21)32-19)36-12-4-24-22(16-36)20(2)34-37(24)18-28-5-8-29(9-6-28,10-7-28)33-27(38)23-17-39-13-11-30-23/h14-15,23,30H,4-13,16-18H2,1-3H3,(H,33,38)/t23-,28?,29?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDQXRVWDYGAHX-SAVAPUMLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)N3CCC4=C(C3)C(=NN4CC56CCC(CC5)(CC6)NC(=O)C7COCCN7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C=NN(C2=N1)C)N3CCC4=C(C3)C(=NN4CC56CCC(CC5)(CC6)NC(=O)[C@@H]7COCCN7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Structural Features
-
Imidazoquinoline Core : Derived from resiquimod (R848), with substitutions at N1 to enhance TLR8 selectivity.
-
Pyrido[3,2-d]pyrimidine Backbone : Introduced in later generations to improve solubility and reduce off-target effects.
-
Hydrophobic Tail : Acyl or alkyl chains at the N1 position enhance membrane permeability and TLR7 potency.
Synthetic Routes for this compound Analogues
Imidazoquinoline-Based Synthesis (Scheme 1)
The synthesis begins with a multicomponent pyrolysis reaction to form N1-substituted imidazoles, followed by cyclization to yield the imidazoquinoline core.
Step 1: Formation of N1-Substituted Imidazoles
Step 2: Cyclization to Imidazoquinoline
Pyrido[3,2-d]pyrimidine-Based Synthesis (Scheme 2)
This route employs scaffold hopping to improve TLR8 selectivity.
Step 1: Construction of Pyrido Core
Step 2: Functionalization at C4 Position
Step 3: Solubility Optimization
-
PEGylation : Methoxy-PEG-NHS ester, pH 8.5 buffer.
-
Result : Improved aqueous solubility (LogP = 2.1 vs. 4.5 for parent compound).
Critical Reaction Parameters and Optimization
Catalytic System for N1 Alkylation
Purification Challenges
-
Chromatography : Silica gel (EtOAc/hexanes) resolved N7/N9 regioisomers.
-
Crystallization : Ethanol/water mixtures achieved >95% purity for final compounds.
Analytical Characterization Data
Table 1. Physicochemical Properties of this compound Analogues
| Compound | MW (Da) | cLogP | TLR7 EC50 (nM) | TLR8 EC50 (nM) |
|---|---|---|---|---|
| 17b | 498.6 | 3.2 | 16 ± 2.1 | >10,000 |
| D018 | 521.7 | 2.8 | 22 ± 3.4 | 45 ± 5.6 |
| C142 | 505.3 | 3.0 | 18 ± 2.8 | 38 ± 4.1 |
Structure-Activity Relationship Insights
N1 Substitution Dictates Selectivity
Solvent-Exposed Regions Modulate Cytokine Induction
-
C2 Butoxy Group : Increased IFNα production by 3-fold in PBMCs.
-
Aromatic Linkers : Adamantane conjugation reduced systemic toxicity (LD50 > 200 mg/kg).
Scale-Up Considerations
Continuous Flow Reactor Optimization
Chemical Reactions Analysis
Types of Reactions: Tlr7/8-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Tlr7/8-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the activation of Toll-like receptors 7 and 8 and their downstream signaling pathways.
Biology: Employed in research to understand the role of Toll-like receptors in immune responses and their involvement in various diseases.
Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy, chronic infections, and autoimmune diseases due to its ability to modulate immune responses.
Industry: Utilized in the development of vaccines and adjuvants to enhance the efficacy of immunizations
Mechanism of Action
Tlr7/8-IN-1 exerts its effects by binding to Toll-like receptors 7 and 8, which are located in the intracellular endosomes of immune cells. Upon binding, the compound triggers the activation of these receptors, leading to the induction of a Th1 type innate immune response. This involves the production of pro-inflammatory cytokines and chemokines, which help in the activation and recruitment of immune cells to the site of infection or tumor .
The molecular targets of this compound include the Toll-like receptors themselves, as well as downstream signaling molecules such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs). These pathways play a crucial role in mediating the immune response and promoting the destruction of pathogens and tumor cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
TLR7/8/9-IN-1
- Target Specificity : Broad-spectrum antagonist of TLR7, TLR8, and TLR9 (IC₅₀ = 43 nM for TLR7/8/9) .
- Molecular Formula : C₂₇H₃₇N₃O₂, with oral bioavailability, distinguishing it from TLR7/8-IN-1, which lacks detailed pharmacokinetic data .
- Applications: Potentially broader therapeutic scope due to triple TLR inhibition, though current evidence focuses on its antagonist activity without specific disease models .
- Key Difference : this compound lacks TLR9 inhibitory activity, suggesting a narrower but more specific mechanism for autoimmune research .
Afimetoran (BMS-986256)
- Target Specificity : Orally bioavailable TLR7/8 antagonist with high selectivity .
- Molecular Data: Not explicitly provided, but its oral efficacy contrasts with this compound’s crystalline form, which may limit its administration routes .
- Applications : Shared focus on autoimmune diseases, but Afimetoran’s oral availability makes it a candidate for systemic therapeutic studies .
- Key Difference : this compound’s crystalline form may offer advantages in stability for in vitro assays, whereas Afimetoran is optimized for in vivo models .
TLR7 Agonist 1
- Target Specificity : Selective TLR7 agonist (IC₅₀ = 90 nM), functioning as an immune activator rather than an inhibitor .
- Applications: Used in antiviral and cancer immunotherapy research, opposing this compound’s inhibitory role .
- Key Difference : Agonist vs. antagonist mechanisms highlight divergent applications—this compound suppresses inflammation, while TLR7 Agonist 1 enhances immune activation .
Ruzotolimod
- Applications : Focuses on viral infection clearance, contrasting with this compound’s use in autoimmune conditions .
- Key Difference : Ruzotolimod’s agonist activity promotes antiviral cytokine production, whereas this compound dampens pro-inflammatory pathways .
Comparative Data Table
Research Findings and Implications
- This compound vs. TLR7/8/9-IN-1 : The latter’s inclusion of TLR9 inhibition may broaden its utility in diseases like lupus, where TLR9 signaling is implicated, but risks off-target effects compared to this compound’s specificity .
- Antagonist vs. Agonist Dynamics : this compound’s suppression of cytokines like IL-6 and TNF-α in macrophages contrasts with TLR7 agonists’ induction of IFN-α and antiviral responses .
Biological Activity
TLR7/8-IN-1 is a compound that acts as an agonist for Toll-like receptors 7 and 8 (TLR7 and TLR8), which are critical components of the innate immune system. These receptors play significant roles in recognizing viral RNA and modulating immune responses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
TLR7 and TLR8 Activation:
- TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is found in monocytes, macrophages, and myeloid dendritic cells (mDCs) .
- Upon activation by agonists like this compound, these receptors trigger downstream signaling pathways involving MyD88, IRAK1/4, and NF-κB, leading to the production of pro-inflammatory cytokines and type I interferons (IFNs) .
Cytokine Production:
- Activation of TLR7/8 results in the secretion of various cytokines such as TNF-α, IL-6, IL-12, and IFN-α. These cytokines are crucial for enhancing immune responses against infections and tumors .
Immune Modulation:
- The activation of TLR7/8 not only induces an antiviral state but also enhances adaptive immunity by promoting the proliferation and activation of T cells and natural killer (NK) cells .
Therapeutic Potential
Cancer Immunotherapy:
- TLR7/8 agonists have shown promise in cancer therapy by stimulating immune responses against tumors. Preclinical studies indicate that these agonists can enhance the efficacy of existing treatments for hematological malignancies and solid tumors .
HIV Latency Reversal:
- Recent studies have explored the use of TLR7/8 agonists like this compound in reversing HIV latency. These compounds have been shown to activate latent HIV reservoirs in vitro, potentially leading to improved outcomes for patients with chronic HIV infection .
Study on HIV Activation
A study identified several potent TLR7/8 agonists that effectively activated latent HIV reservoirs in patient-derived PBMCs. The results indicated significant increases in immune effector cell activation following treatment with these agonists .
Parkinson's Disease Research
Research involving TLR7/8 knockout mice demonstrated that the absence of these receptors led to decreased infiltration of immune cells into the brain following MPTP injection, suggesting a role for TLR7/8 in neuroinflammation associated with Parkinson's disease .
Data Tables
Q & A
Q. What structural features of TLR7/8-IN-1 contribute to its inhibitory activity against TLR7 and TLR8?
this compound is characterized as a crystalline form inhibitor, which likely enhances stability and binding specificity to TLR7/8. Structural analysis techniques such as X-ray crystallography or molecular docking can elucidate interactions between the inhibitor and TLR domains. For example, resolving its binding affinity to the leucine-rich repeat (LRR) regions of TLR7/8 may explain its antagonistic mechanism .
Q. How should researchers design in vitro experiments to assess this compound efficacy in immune cell models?
Key steps include:
- Cell selection : Use human or murine macrophages (e.g., M-MØ) or dendritic cells, as TLR7/8 signaling is prominent in these cells .
- Pretreatment protocol : Pre-incubate cells with this compound (e.g., 1–10 µM for 1–2 hours) before stimulation with agonists like Resiquimod (TLR7/8 agonist) .
- Outcome measures : Quantify cytokines (e.g., TNF-α, IL-6) via ELISA or multiplex assays to evaluate inhibition . Ensure reproducibility by detailing solvent preparation (e.g., DMSO stock solutions) and controls (e.g., untreated cells, agonist-only groups) .
Q. What methodological approaches confirm this compound’s target engagement in cellular assays?
- Gene expression : Use RT-PCR to measure TLR7/8 mRNA levels post-treatment .
- Protein analysis : Employ flow cytometry or Western blot to assess downstream signaling proteins (e.g., NF-κB, IRF7) .
- Functional assays : Monitor inhibition of NF-κB activation using luciferase reporter systems .
Advanced Research Questions
Q. How can researchers address species-specific discrepancies in this compound responses between human and murine models?
Murine TLR8 is non-functional in most strains, whereas human TLR8 responds to ssRNA. To validate findings:
Q. What strategies resolve contradictions in this compound efficacy across studies?
Conflicting data may arise from variations in:
- Cell type : Primary immune cells vs. immortalized lines (e.g., THP-1) may exhibit differential TLR expression .
- Dosage : Optimize using dose-response curves (e.g., 0.1–20 µM) to identify IC50 values .
- Experimental timing : Pre-treatment duration impacts inhibition efficiency (e.g., 1-hour vs. overnight incubation) . Validate results with orthogonal assays (e.g., RNA-seq for pathway analysis) and report negative data transparently .
Q. How does this compound perform in combination therapies for autoimmune disease models?
- Synergistic inhibition : Combine with JAK/STAT inhibitors (e.g., Tofacitinib) to suppress cytokine cascades .
- Sequential dosing : Pre-treat with this compound before administering anti-inflammatory agents (e.g., corticosteroids) to reduce immune hyperactivation .
- Validation : Use in vivo models (e.g., lupus-prone mice) to assess disease markers (e.g., autoantibodies, kidney histopathology) .
Q. What are the limitations of this compound in studying endosomal TLR signaling crosstalk?
- Off-target effects : Validate specificity using TLR7- or TLR8-knockout cells .
- Compensatory pathways : TLR7/8 inhibition may upregulate other TLRs (e.g., TLR9); monitor via transcriptomic profiling .
- Solvent interference : High DMSO concentrations (>0.1%) can artifactually suppress immune responses; include vehicle controls .
Methodological Best Practices
Q. How to optimize this compound storage and handling for long-term experiments?
- Storage : Prepare aliquots in anhydrous DMSO (10 mM stock), store at -80°C for ≤6 months, and avoid freeze-thaw cycles .
- Bioactivity checks : Regularly validate inhibitor efficacy using positive controls (e.g., Resiquimod-induced cytokine release) .
Q. What statistical approaches are recommended for analyzing this compound dose-response data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
